7aH-imidazo[4,5-b]pyridin-7-amine
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Overview
Description
7aH-Imidazo[4,5-b]pyridin-7-amine is a heterocyclic compound with the molecular formula C6H6N4. This compound is part of the imidazopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure consists of an imidazole ring fused with a pyridine ring, making it a versatile scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7aH-imidazo[4,5-b]pyridin-7-amine typically involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another common method includes the construction of the imidazole ring starting from readily available 2,3-diaminopyridines . The reaction conditions often involve the use of formaldehyde as the carbonyl component, leading to the formation of an unsubstituted imidazole ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of catalysts and controlled reaction environments is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7aH-Imidazo[4,5-b]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially saturated derivatives.
Substitution: The imidazole and pyridine rings can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen in the presence of palladium on carbon are used.
Substitution: Reagents like halogens, alkyl halides, and aryl halides are commonly employed under conditions such as Suzuki cross-coupling reactions.
Major Products: The major products formed from these reactions include N-oxides, partially saturated derivatives, and various substituted imidazopyridines .
Scientific Research Applications
7aH-Imidazo[4,5-b]pyridin-7-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7aH-imidazo[4,5-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as a GABA A receptor positive allosteric modulator, enhancing the inhibitory effects of GABA in the central nervous system . Additionally, it can inhibit enzymes such as aromatase, thereby reducing the synthesis of estrogen .
Comparison with Similar Compounds
Imidazo[4,5-c]pyridine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Imidazo[1,5-a]pyridine: Another isomer with a different arrangement of the imidazole and pyridine rings.
Imidazo[1,2-a]pyridine: Known for its use in sedative-hypnotic drugs like zolpidem.
Uniqueness: 7aH-Imidazo[4,5-b]pyridin-7-amine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct biological activities and chemical reactivity. Its ability to act as a bioisostere for purines makes it particularly valuable in medicinal chemistry .
Biological Activity
7aH-imidazo[4,5-b]pyridin-7-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₆N₄
- Molecular Weight : 134.14 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=C(C2C(=NC=N2)N=C1)N
The compound features an imidazole ring fused with a pyridine ring, which contributes to its unique biological properties. Its structure allows for various substitutions that can enhance or modify its activity.
This compound has been identified as a GABA A receptor positive allosteric modulator , which enhances the inhibitory effects of GABA in the central nervous system. This mechanism underpins its potential use in treating anxiety and other neurological disorders. Additionally, it has been explored for its role as a proton pump inhibitor and an aromatase inhibitor, suggesting a broad spectrum of pharmacological applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
Compound | Cancer Cell Line | IC50 (μM) |
---|---|---|
10 | LN-229 (glioblastoma) | 0.4 |
14 | HCT-116 (colorectal carcinoma) | 0.7 |
16 | DND-41 (acute lymphoblastic leukemia) | 11.9 |
These results indicate that certain derivatives can effectively inhibit cancer cell proliferation, with some compounds showing selectivity towards specific cancer types .
Antimicrobial Activity
While the primary focus has been on anticancer properties, there are indications that some derivatives possess antimicrobial activity. For example, compound 14 showed moderate activity against E. coli with a minimum inhibitory concentration (MIC) of 32 μM .
Case Studies and Research Findings
- Study on Antiproliferative Effects : A study evaluated various imidazo[4,5-b]pyridine derivatives for their antiproliferative activities across multiple human cancer cell lines. The findings highlighted that structural modifications significantly affected their potency and selectivity against different cancer types .
- GABA A Modulation : Research investigating the compound's role as a GABA A receptor modulator revealed that it could enhance GABAergic transmission, suggesting potential therapeutic applications in anxiety disorders and epilepsy.
- Comparative Analysis : A comparative study of similar compounds indicated that the unique nitrogen arrangement in this compound contributes to its distinct biological activities compared to other imidazopyridines. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1H-Imidazo[4,5-b]pyridin-3-amine | Amine at the 3-position | Antimicrobial properties |
Imidazo[1,2-a]pyridine | Different ring fusion | Anticancer activity |
This table illustrates how variations in structure can lead to differing biological effects, emphasizing the importance of molecular design in drug development .
Properties
Molecular Formula |
C6H6N4 |
---|---|
Molecular Weight |
134.14 g/mol |
IUPAC Name |
7aH-imidazo[4,5-b]pyridin-7-amine |
InChI |
InChI=1S/C6H6N4/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3,5H,7H2 |
InChI Key |
GFBKBWPWIVWBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2C(=NC=N2)N=C1)N |
Origin of Product |
United States |
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